molecular formula C24H26N4O5S B11384652 N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

货号: B11384652
分子量: 482.6 g/mol
InChI 键: UJQWFCREUSBINJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-{4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridazine core, a 3-methylphenyl substituent at position 1, and a sulfonamide-linked 2,6-dimethylmorpholine group at position 2. The compound’s structure combines a heterocyclic scaffold with a sulfonamide moiety, a design strategy commonly employed to enhance target binding affinity and metabolic stability in drug discovery .

属性

分子式

C24H26N4O5S

分子量

482.6 g/mol

IUPAC 名称

N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C24H26N4O5S/c1-16-5-4-6-20(13-16)28-12-11-22(29)23(26-28)24(30)25-19-7-9-21(10-8-19)34(31,32)27-14-17(2)33-18(3)15-27/h4-13,17-18H,14-15H2,1-3H3,(H,25,30)

InChI 键

UJQWFCREUSBINJ-UHFFFAOYSA-N

规范 SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=CC(=C4)C

产品来源

United States

准备方法

合成路线和反应条件

N-{4-[(2,6-二甲基吗啉-4-基)磺酰基]苯基}-1-(3-甲基苯基)-4-氧代-1,4-二氢吡啶并嗪-3-甲酰胺的合成通常涉及多个步骤。该过程从吗啉衍生物的制备开始,然后引入磺酰基。然后通过一系列环化反应构建吡啶并嗪核心。最后一步是在特定反应条件下,例如控制温度和pH值,将吡啶并嗪核心与吗啉衍生物偶联。

工业生产方法

该化合物的工业生产可能涉及使用自动化反应器和连续流动系统,以确保高产率和纯度。该工艺经过优化,以最大限度地减少浪费并降低生产成本。采用先进的纯化技术,例如色谱法和结晶法,以获得纯形式的最终产品。

化学反应分析

反应类型

N-{4-[(2,6-二甲基吗啉-4-基)磺酰基]苯基}-1-(3-甲基苯基)-4-氧代-1,4-二氢吡啶并嗪-3-甲酰胺会经历各种化学反应,包括:

    氧化: 该化合物可以被氧化形成亚砜和砜。

    还原: 还原反应可以将羰基转化为醇。

    取代: 化合物中的芳香环可以进行亲电和亲核取代反应。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲电试剂和亲核试剂。反应条件通常包括控制温度、二氯甲烷或乙醇等溶剂以及催化剂以提高反应速率。

主要形成的产物

这些反应形成的主要产物包括亚砜、砜、醇和取代的芳香衍生物。这些产品可以进一步用于各种应用,包括药物开发和材料科学。

科学研究应用

Structural Insights

The compound features a dihydropyridazine core with a sulfonamide moiety that enhances its biological activity. The morpholine ring contributes to its solubility and potential interaction with biological targets.

Anticancer Activity

Research has demonstrated that compounds similar to N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide exhibit significant anticancer properties. For instance, studies on related compounds have shown potent growth inhibition against various human cancer cell lines.

Case Study: Anticancer Efficacy

A study published in the ACS Omega journal highlighted the synthesis of related compounds that displayed percent growth inhibitions (PGIs) ranging from 51% to 86% against several cancer cell lines, including OVCAR-8 and NCI-H40 . This suggests that the target compound may possess similar or enhanced anticancer activities.

Drug Development

The compound's structural characteristics make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways. The sulfonamide group is known for enhancing pharmacokinetic properties such as solubility and bioavailability.

Synthetic Applications

N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can also serve as an intermediate in the synthesis of other biologically active compounds. Its unique functional groups allow for further chemical modifications.

Synthesis Techniques

Synthetic routes typically involve multi-step reactions starting from simpler precursors. Techniques such as reflux conditions and the use of solvents like dichloromethane are common.

作用机制

N-{4-[(2,6-二甲基吗啉-4-基)磺酰基]苯基}-1-(3-甲基苯基)-4-氧代-1,4-二氢吡啶并嗪-3-甲酰胺的作用机制与其与特定分子靶标的相互作用有关。该化合物可能与酶或受体结合,改变其活性并调节各种生化途径。这种相互作用会导致细胞过程发生变化,例如信号转导、基因表达和代谢调节。

相似化合物的比较

Comparison with Structural Analogs

Core Structure and Functional Group Analysis

The dihydropyridazine core is shared with several patented compounds, such as those described in and . Below is a comparative analysis of key structural and functional differences:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 1,4-dihydropyridazine - 3-Methylphenyl (C6H4CH3) at position 1
- 2,6-Dimethylmorpholine-sulfonyl at position 4
~500 (estimated) High polarity due to sulfonamide group
Example 53 () Pyrazolo[3,4-d]pyrimidine - 5-Fluoro-3-(3-fluorophenyl)-4H-chromen-2-yl
- 2-Fluoro-N-isopropylbenzamide
589.1 Kinase inhibition activity reported
(4aR)-1-[[2,3-difluoro-4-(morpholin-4-ylmethyl)phenyl]methyl]-... () Pyrrolo[1,2-b]pyridazine - Trifluoromethylphenyl
- Morpholinylmethyl
~650 (estimated) Enhanced metabolic stability
Key Observations:

Dihydropyridazine vs. Pyrazolo-pyrimidine Cores : The target compound’s dihydropyridazine core lacks the fused pyrimidine ring seen in Example 53 (), which may reduce steric hindrance and alter binding kinetics .

Sulfonamide vs.

Morpholine Derivatives : The 2,6-dimethylmorpholine substituent in the target compound introduces steric bulk compared to unsubstituted morpholine groups (e.g., in ), which could modulate interactions with hydrophobic binding pockets .

Substituent-Driven Bioactivity Differences

  • Fluorinated vs. Methyl Groups : Fluorinated aromatic rings (e.g., in Example 53, ) enhance metabolic stability and electronegativity but may reduce solubility compared to the 3-methylphenyl group in the target compound .
  • Dimethylmorpholine vs. Trifluoromethyl Groups : The trifluoromethyl substituent in increases lipophilicity (logP ~3.5) compared to the polar dimethylmorpholine group (logP ~1.8 estimated), affecting blood-brain barrier penetration .

Spectroscopic and Structural Comparisons

As demonstrated in , NMR chemical shift analysis can reveal substituent-induced electronic perturbations. For instance:

  • Region A (positions 39–44) : The dimethylmorpholine-sulfonyl group in the target compound would likely cause upfield shifts in adjacent protons due to electron-withdrawing effects, contrasting with downfield shifts observed in analogs with electron-donating groups (e.g., morpholinylmethyl in ) .
  • Region B (positions 29–36) : The dihydropyridazine core’s conjugation system may produce distinct 1H-NMR splitting patterns compared to pyrazolo-pyrimidine cores .

生物活性

Overview

N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a morpholine ring and a sulfonamide group, which are known to influence its pharmacological properties.

Chemical Structure

The IUPAC name of this compound reflects its intricate structure, which can be summarized as follows:

Property Details
IUPAC Name N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Molecular Formula C23H25N3O5S
Molecular Weight 453.53 g/mol

The biological activity of the compound is primarily attributed to its interaction with various molecular targets, particularly in the context of receptor binding and enzyme inhibition. Preliminary studies indicate that it may act as an antagonist or inverse agonist at specific receptors, similar to other compounds in its class.

Pharmacological Properties

Research has highlighted several key pharmacological properties associated with this compound:

  • Anticancer Activity : Compounds with similar structures have demonstrated potential in inhibiting cancer cell proliferation. The introduction of specific functional groups may enhance their efficacy against various cancer types.
  • Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, suggesting that this compound may also exhibit similar effects through the modulation of inflammatory pathways.
  • Cannabinoid Receptor Activity : Some derivatives of pyridazine have shown affinity for cannabinoid receptors (CB1 and CB2), indicating potential therapeutic applications in pain management and neuroprotection.

Study 1: Anticancer Potential

A study investigating the anticancer properties of pyridazine derivatives found that modifications at the carboxamide position significantly influenced their cytotoxicity against various cancer cell lines. The compound exhibited IC50 values in the low micromolar range against breast and prostate cancer cells, indicating promising anticancer activity .

Study 2: Anti-inflammatory Activity

In another study focused on anti-inflammatory effects, derivatives similar to this compound were evaluated for their ability to inhibit pro-inflammatory cytokines. Results showed a significant reduction in TNF-alpha and IL-6 levels when tested in vitro, suggesting a mechanism that could be further explored for therapeutic use in inflammatory diseases .

Data Tables

The following table summarizes various biological activities reported for compounds related to N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide:

Activity Type Compound IC50/EC50 Value Reference
Anticancer (Breast)Similar Derivative5 µM
Anticancer (Prostate)Similar Derivative8 µM
Anti-inflammatorySimilar DerivativeSignificant reduction in cytokines
CB2 Receptor BindingSimilar DerivativeKi = 240 nM

常见问题

Q. What are the critical spectroscopic techniques for confirming the molecular structure of this compound?

To confirm the structure, use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., morpholine methyl groups at δ ~1.2–1.5 ppm and sulfonyl protons at δ ~3.2–3.5 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., exact mass via high-resolution MS) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identify key functional groups like carboxamide (C=O stretch at ~1650–1680 cm⁻¹) and sulfonyl (S=O stretch at ~1150–1350 cm⁻¹) . Cross-referencing these datasets ensures structural integrity and purity.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Key methodological considerations include:

  • Stepwise coupling : Use palladium-catalyzed cross-coupling for the dihydropyridazine core, followed by sulfonylation of the morpholine moiety .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) to isolate intermediates .
  • Reaction monitoring : Track progress via thin-layer chromatography (TLC) and adjust stoichiometry of reagents like DMAP (4-dimethylaminopyridine) to suppress side reactions .

Q. What are the primary challenges in achieving solubility for in vitro assays, and how can they be addressed?

The compound’s hydrophobicity (due to the morpholinylsulfonyl and 3-methylphenyl groups) necessitates:

  • Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) for initial stock solutions .
  • Salt formation : Explore hydrochloride or trifluoroacetate salts to enhance aqueous solubility .
  • Surfactant-assisted dissolution : Test polysorbate-80 or cyclodextrin derivatives for cell-based assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 2,6-dimethylmorpholine sulfonyl group?

  • Synthetic analogs : Replace the morpholine ring with piperazine or thiomorpholine derivatives and compare bioactivity .
  • Functional group modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the morpholine ring to assess effects on target binding .
  • Computational docking : Perform molecular dynamics simulations to map interactions between the sulfonyl group and enzymatic active sites (e.g., kinases or proteases) .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from assay conditions or cellular models. Mitigate by:

  • Orthogonal assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cell viability (MTT/XTT) assays .
  • Standardized protocols : Adopt consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase inhibition) .
  • Metabolic stability testing : Rule out false positives/negatives caused by cytochrome P450-mediated degradation using liver microsomes .

Q. How can researchers design a robust stability profile for this compound under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions .
  • HPLC-MS analysis : Monitor degradation products (e.g., morpholine ring oxidation or dihydropyridazine hydrolysis) .
  • Temperature-dependent stability : Store at 4°C (short-term) vs. -80°C (long-term) and assess via accelerated stability testing .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • ADMET modeling : Use tools like SwissADME or ADMETLab to estimate permeability (LogP), bioavailability (Lipinski’s rules), and toxicity (AMES test) .
  • CYP450 inhibition assays : Screen for interactions with CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Plasma protein binding : Predict via equilibrium dialysis or ultrafiltration coupled with LC-MS quantification .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s mechanism of action?

  • Target deconvolution : Combine proteomics (e.g., thermal shift assays) and siRNA knockdown to identify primary targets .
  • Off-target screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific interactions .
  • In vivo validation : Compare pharmacological effects in wild-type vs. transgenic animal models .

Methodological Recommendations

Q. What statistical models are suitable for optimizing synthesis parameters?

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize temperature, solvent ratio, and catalyst loading .
  • Multivariate analysis : Use principal component analysis (PCA) to correlate reaction conditions with yield/purity .

Q. Which in vivo models are appropriate for evaluating therapeutic potential?

  • Xenograft models : Test antitumor efficacy in immunodeficient mice implanted with patient-derived tumors .
  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS .

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